molecular formula C14H13N5O2 B6173212 3-benzyl-1,6-dimethyl-1H,5H,6H,7H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione CAS No. 878419-53-5

3-benzyl-1,6-dimethyl-1H,5H,6H,7H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione

Cat. No. B6173212
CAS RN: 878419-53-5
M. Wt: 283.3
InChI Key:
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Description

3-Benzyl-1,6-dimethyl-1H,5H,6H,7H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione (hereafter referred to as 3-BDMPT) is a heterocyclic compound that has been the subject of considerable research in recent years. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds, and has been investigated for its potential applications in medicine and other fields.

Scientific Research Applications

3-BDMPT has been studied for its potential applications in medicine and other fields. In particular, it has been investigated for its potential use as a therapeutic agent for the treatment of cancer. In addition, 3-BDMPT has been studied for its potential applications in agriculture, as a fungicide, and in materials science, as a precursor for the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action of 3-BDMPT is not yet fully understood. However, it is believed to act as an inhibitor of cell growth and proliferation. In particular, 3-BDMPT has been shown to inhibit the activity of a number of enzymes involved in the cell cycle, including cyclin-dependent kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BDMPT have been studied in various cell lines and animal models. In general, 3-BDMPT has been found to inhibit the growth and proliferation of cancer cells, as well as inducing apoptosis, or programmed cell death. In addition, 3-BDMPT has been shown to have anti-inflammatory and antioxidant properties, as well as being able to modulate the immune system.

Advantages and Limitations for Lab Experiments

3-BDMPT is a useful compound for laboratory experiments due to its ease of synthesis and availability of precursors. It is also relatively stable, and can be stored in solution for up to two weeks. However, 3-BDMPT is a toxic compound, and should be handled with care. In addition, it is not soluble in water, and must be dissolved in an organic solvent prior to use.

Future Directions

There are a number of potential future directions for research on 3-BDMPT. These include further investigation into its mechanism of action and potential therapeutic applications, as well as exploring its potential use as a fungicide or as a precursor for other compounds. In addition, further research into its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments, could be beneficial. Finally, further investigation into its potential toxicity and environmental impact could be useful in determining its safety and suitability for use in various applications.

Synthesis Methods

3-BDMPT can be synthesized by a variety of methods, including a condensation reaction between 1,6-dimethyl-1H,5H,6H,7H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione (hereafter referred to as DMMPT) and benzyl bromide. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at a temperature of approximately 80°C. The reaction is typically completed within one hour, and yields a white crystalline product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-1,6-dimethyl-1H,5H,6H,7H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione involves the condensation of 3-amino-1,6-dimethyluracil with benzaldehyde followed by cyclization with cyanogen bromide.", "Starting Materials": [ "3-amino-1,6-dimethyluracil", "benzaldehyde", "cyanogen bromide", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 3-amino-1,6-dimethyluracil (1.0 g, 7.2 mmol) and benzaldehyde (1.2 g, 11.5 mmol) in ethanol (20 mL) and add sodium hydroxide (0.5 g, 12.5 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Filter the resulting solid and wash with water. Dry the solid under vacuum to obtain the intermediate product.", "Step 3: Dissolve the intermediate product (1.0 g, 4.5 mmol) in a mixture of ethanol (10 mL) and water (10 mL). Add cyanogen bromide (1.5 g, 15 mmol) and stir the mixture at room temperature for 4 hours.", "Step 4: Filter the resulting solid and wash with water. Dry the solid under vacuum to obtain the final product." ] }

CAS RN

878419-53-5

Product Name

3-benzyl-1,6-dimethyl-1H,5H,6H,7H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione

Molecular Formula

C14H13N5O2

Molecular Weight

283.3

Purity

95

Origin of Product

United States

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